Propyl 4-oxo-4-phenylbut-2-enoate
Description
General Overview of α,β-Unsaturated Carbonyl Compounds in Synthetic Organic Chemistry
α,β-Unsaturated carbonyl compounds are a cornerstone of organic synthesis, characterized by the general structure (O=CR)−Cα=Cβ−R. wikipedia.org This arrangement, where a carbonyl group is conjugated with an alkene, results in a delocalization of electrons across the O=C–C=C system. fiveable.me This electronic communication has profound implications for the molecule's reactivity. fiveable.me
These compounds are electrophilic at two primary sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to participate in a wide array of reactions. Nucleophilic attack can occur directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition), with the outcome often dictated by the nature of the nucleophile and the reaction conditions. wikipedia.orgfiveable.me A notable example of conjugate addition is the Michael addition, a widely used method for forming carbon-carbon bonds. wikipedia.org
The versatility of α,β-unsaturated carbonyl compounds is further demonstrated by their participation in various other transformations, including:
Pericyclic reactions: They are excellent dienophiles in Diels-Alder reactions and can undergo Nazarov cyclization and enone–alkene cycloadditions when irradiated. wikipedia.org
Reduction reactions: The double bond and the carbonyl group can be selectively hydrogenated. wikipedia.org
Polymerization: Many simple α,β-unsaturated carbonyls, like acrylic acid derivatives, are prone to polymerization and are used to produce a wide range of polymers. wikipedia.org
The synthesis of α,β-unsaturated carbonyl compounds has been a major focus of research, with catalytic carbonylation reactions emerging as an atom-efficient methodology. rsc.org These methods provide access to a diverse range of α,β-unsaturated aldehydes, ketones, esters, and amides from readily available starting materials. rsc.org
| Property | Description |
| General Structure | (O=CR)−Cα=Cβ−R |
| Key Reactive Sites | Carbonyl Carbon (for 1,2-addition) and β-Carbon (for 1,4-addition) |
| Common Reactions | Michael Addition, Diels-Alder Reaction, Nazarov Cyclization, Reduction, Polymerization |
Significance of the 4-oxo-4-phenylbut-2-enoate Scaffold in Chemical Research
The 4-oxo-4-phenylbut-2-enoate scaffold, of which Propyl 4-oxo-4-phenylbut-2-enoate is a member, is a valuable pharmacophore and synthetic intermediate in medicinal chemistry and materials science. While specific research on the propyl ester is limited in publicly available literature, the chemical significance of the core structure can be inferred from studies on analogous compounds like ethyl 4-oxo-4-phenylbut-2-enoate and 4-oxo-4-phenylbut-2-enoic acid. sigmaaldrich.comnih.gov
The reactivity of this scaffold is dominated by the α,β-unsaturated ketone moiety. This functional group can act as a Michael acceptor, reacting with a variety of nucleophiles. This reactivity is crucial for the construction of more complex molecules. For instance, the reaction of the scaffold with primary amines can lead to the formation of key intermediates for pharmaceuticals and other bioactive molecules. acs.org
Recent research has explored novel transformations of α,β-unsaturated ketones, such as divergent alkyl amine insertion, which allows for skeletal editing of the core structure. acs.org This highlights the ongoing interest in developing new synthetic methodologies centered around this versatile scaffold.
The presence of the phenyl ring and the ester functionality also allows for further derivatization, enabling the synthesis of a library of compounds with potentially diverse biological activities. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. The phenyl ring can be functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the rest of the molecule can make this challenging.
Structure
3D Structure
Properties
CAS No. |
106693-74-7 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
propyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
JCRMNSYCHLQBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Propyl 4 Oxo 4 Phenylbut 2 Enoate and Its Analogues
Classical Approaches to 4-Oxo-4-phenylbut-2-enoate Synthesis
Classical organic reactions remain fundamental in the synthesis of 4-oxo-4-phenylbut-2-enoate derivatives. These methods, including Friedel-Crafts acylation and various condensation reactions, offer reliable and well-established routes to the target compounds.
Friedel-Crafts Acylation Reactions for 4-phenyl-4-oxo-2-butenoate Derivatives
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org This reaction is particularly useful for synthesizing aryl ketones, which are precursors to 4-phenyl-4-oxo-2-butenoate derivatives. The process typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org A key advantage of this method is that the resulting acyl-substituted product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
Intramolecular Friedel-Crafts reactions can also be employed to construct cyclic systems, which can be valuable in the synthesis of more complex analogues. masterorganicchemistry.com For instance, a molecule containing both an aromatic ring and a suitable acylating group can undergo cyclization to form a new ring fused to the aromatic system. masterorganicchemistry.com
A specific process for producing 4-phenyl-4-oxo-2-butenoate derivatives involves the simultaneous or continuous reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative. google.com This approach aims to provide the target compound in high purity on an industrial scale. google.com
Condensation Reactions for α,β-Unsaturated Ester Formation
Condensation reactions are a broad class of reactions that are instrumental in forming carbon-carbon bonds, a critical step in the synthesis of α,β-unsaturated esters. libretexts.org The Aldol (B89426) condensation, for example, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. yale.edu This dehydration step is crucial for creating the conjugated system present in the target molecule. libretexts.org
The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net A modification of the Doebner-Knoevenagel reaction provides a practical and highly efficient synthesis of α,β-unsaturated esters with excellent E-stereoselectivity. researchgate.net Furthermore, a boronic acid-catalyzed condensation of a ketene (B1206846) dialkyl acetal (B89532) with an aldehyde can furnish α,β-unsaturated esters in good yields and with high (E)-stereoselectivity. researchgate.netnih.gov
The Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is another relevant method for forming carbon-carbon bonds and can be adapted for the synthesis of β-keto esters, which are related to the target structure. libretexts.org
Methodologies Involving Diethyl Oxalate (B1200264) and Acetophenones
A specific and effective strategy for synthesizing 4-oxo-4-phenylbut-2-enoate derivatives involves the reaction of acetophenone (B1666503) with diethyl oxalate. This approach is highlighted in a method for preparing ethyl 2-oxo-4-phenylbutyrate, a related compound. The synthesis involves a Grignard reaction of β-bromophenylethane to form a Grignard reagent, which then reacts with diethyl oxalate in an addition reaction. google.com
Another route starts with benzaldehyde (B42025) and pyruvic acid, which undergo an aldol condensation to form 4-phenyl-2-oxo-3-butenoic acid. google.com This intermediate is then esterified to yield the corresponding ethyl ester. Subsequent reduction of the double bond can lead to the saturated analogue. google.com
Furthermore, a synthetic pathway beginning with benzaldehyde and acetic anhydride can produce phenylpropionic acid ethyl ester after condensation, hydrogenation, and esterification. This product can then react with diethyl oxalate to form a 3-benzyl-oxosuccinic acid diethyl ester, which can be further converted to the desired 2-oxo-4-phenylbutyrate through hydrolysis and esterification. google.com
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Palladium and iridium are two such metals that have proven to be particularly versatile in the synthesis of butenoate derivatives.
Palladium-Catalyzed Acylative Coupling Processes
Palladium catalysis offers a powerful platform for the formation of carbon-carbon bonds and the introduction of carbonyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used in organic synthesis. nih.gov
A notable application of palladium catalysis is the carbonylative coupling of aryl iodides with alkyl bromides, providing an efficient route to alkyl aryl ketones. researchgate.net This type of reaction is relevant for constructing the core structure of 4-oxo-4-phenylbut-2-enoate.
Palladium-catalyzed decarbonylative Catellani reactions of aromatic thioesters, which are derivatives of carboxylic acids, allow for the polyfunctionalization of aromatic rings. nih.gov This strategy can be used to introduce various substituents onto the phenyl ring of the target molecule. Additionally, palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols can generate acyclic aryl-substituted dicarbonyl compounds. elsevierpure.com
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination Leading to Butenoate Derivatives
Iridium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of complex molecules. researchgate.net Specifically, iridium-catalyzed allylic amination reactions are highly effective for the regio- and enantioselective formation of C-N bonds. nih.govnih.gov These reactions are crucial for introducing nitrogen-containing functional groups into butenoate derivatives, leading to the synthesis of chiral α-aminoboronates and other valuable compounds. researchgate.net
The use of chiral phosphoramidite (B1245037) ligands in conjunction with iridium catalysts allows for high levels of enantioselectivity in the allylic amination of both linear and branched substrates. nih.govethz.ch These reactions can be performed under various conditions, including biphasic aqueous systems, which allows for the use of a wider range of nucleophiles. ethz.ch The mechanism of these reactions often involves the outer-sphere attack of the amine nucleophile on a π-allyliridium intermediate. nih.gov This methodology has been successfully applied to the synthesis of a variety of allylic amines with excellent control over both regioselectivity and stereoselectivity. nih.govnih.gov
Multi-Component and Tandem Reaction Sequences
Modern synthetic chemistry increasingly relies on multi-component and tandem reactions to construct complex molecular architectures efficiently. These approaches offer significant advantages in terms of atom economy, step economy, and the reduction of waste. For the synthesis of heterocyclic systems derived from 4-oxo-4-phenylbut-2-enoate analogues, several elegant strategies have been developed.
Prins Cyclization Followed by Regioselective Eliminations for Dihydropyran Derivatives
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. While traditionally used for the synthesis of 1,3-dioxanes and tetrahydropyrans, modifications of this reaction can lead to dihydropyran structures. A related and highly effective method for synthesizing dihydropyran systems from β,γ-unsaturated α-keto esters, which are structurally analogous to propyl 4-oxo-4-phenylbut-2-enoate, is the phosphine-catalyzed [4+2] annulation.
In a notable study, a phosphine-catalyzed [4+2] annulation between allene (B1206475) ketones and β,γ-unsaturated α-keto esters was developed to produce highly functionalized 3,4-dihydropyrans. acs.orgacs.org This process utilizes an l-threonine-derived bifunctional phosphine (B1218219) as a catalyst, affording the dihydropyran products in high yields and with excellent enantioselectivity (often ≥99% ee). acs.org The reaction is versatile, accommodating a wide range of substituents on the aromatic ring of the β,γ-unsaturated α-keto ester, including both electron-donating and electron-withdrawing groups. acs.org
Table 1: Phosphine-Catalyzed [4+2] Annulation of Allenones and β,γ-Unsaturated α-Keto Esters acs.org
| Entry | R in Keto Ester | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 99 |
| 2 | 4-Methylphenyl | 93 | 99 |
| 3 | 4-Methoxyphenyl | 94 | 99 |
| 4 | 4-Chlorophenyl | 96 | 99 |
| 5 | 2-Naphthyl | 92 | 99 |
This methodology demonstrates a modern and highly stereoselective alternative to the classical Prins cyclization for accessing dihydropyran scaffolds from precursors related to this compound.
Tandem Addition-Cyclization Protocols in Pyrrolidinone Synthesis
Pyrrolidinones are a class of lactams that are prevalent in many natural products and pharmaceuticals. Tandem reactions that combine a nucleophilic addition to an unsaturated system with a subsequent cyclization are highly sought after for the construction of these heterocycles. A recently developed one-pot method for the synthesis of densely functionalized pyrrolidinones involves a Smiles-Truce cascade reaction. nih.govnih.gov
This metal-free process utilizes the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones. The proposed mechanism involves the initial nucleophilic ring-opening of the cyclopropane by the sulfonamide, followed by a 6-exo-trig Smiles-Truce aryl transfer from the resulting enolate. The final step is a lactamization to form the pyrrolidinone ring. nih.gov This operationally simple and scalable reaction provides rapid access to valuable pharmacophore structures. nih.govnih.gov While this specific example does not start from a 4-oxo-4-phenylbut-2-enoate derivative, it showcases a contemporary approach to pyrrolidinone synthesis that could potentially be adapted.
Nucleophilic Substitutions and Subsequent 5-Exo-Trig Cyclizations
The construction of five-membered rings via 5-exo-trig cyclizations is a cornerstone of organic synthesis, governed by the well-established Baldwin's rules. scripps.edu This type of cyclization is generally favored due to the good orbital overlap between the reacting centers. In the context of 4-oxo-4-phenylbut-2-enoate derivatives, a nucleophilic addition to the α,β-unsaturated system can generate an intermediate that is poised for a subsequent intramolecular cyclization.
A relevant example of such a sequence is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds via an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl, followed by an oxidation step. This process, while leading to an indolinone rather than a simple pyrrolidinone, illustrates the principle of an intramolecular cyclization following a nucleophilic addition to a related butanenitrile scaffold. The reaction is efficient and allows for the synthesis of complex heterocyclic structures. nih.gov
Specialized Functionalization Methods for 4-Oxo-4-phenylbut-2-enoate Derivatives
The introduction of further functional groups onto the 4-oxo-4-phenylbut-2-enoate framework can lead to a diverse array of derivatives with potentially interesting properties. Hydroxy and amino functionalities are particularly valuable in this regard.
Hydroxy-Functionalized Butenoate Derivatives
The introduction of a hydroxyl group can be achieved through various synthetic strategies. A straightforward approach involves the enantioselective aldol reaction. For instance, (R)-4-hydroxy-4-phenylbutan-2-one can be synthesized on a large scale through a solvent-free, recyclable organocatalyzed enantioselective aldol reaction between acetone (B3395972) and benzaldehyde. researchgate.net This hydroxy ketone can then serve as a precursor to the corresponding butenoate.
Another approach involves the C-acylation of active methylene compounds with derivatives of salicylic (B10762653) acid, which can lead to γ-hydroxybutenoate structures after cyclization and rearrangement. researchgate.net
Amino-Functionalized Butenoate Derivatives
The introduction of an amino group can be accomplished through aza-Michael addition reactions. A pertinent example is the enantioselective Michael addition of pyrimidin-4(3H)-one to methyl (E)-4-oxo-4-phenylbut-2-enoate. buchler-gmbh.com This reaction is catalyzed by a cinchonine (B1669041) derivative and proceeds to give the corresponding (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoate. This method provides a direct route to amino-functionalized derivatives of the target compound with high stereocontrol.
Table 2: Enantioselective Aza-Michael Addition to Methyl (E)-4-oxo-4-phenylbut-2-enoate buchler-gmbh.com
| Substrate | Catalyst | Product |
| Methyl (E)-4-oxo-4-phenylbut-2-enoate | 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione | (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoate |
The development of these and other synthetic methodologies continues to expand the chemical space accessible from this compound and its analogues, paving the way for the discovery of new materials and biologically active compounds.
Mechanistic Investigations of Reactions Involving Propyl 4 Oxo 4 Phenylbut 2 Enoate Scaffolds
Reaction Mechanisms of Friedel-Crafts Type Reactions, Including Acyl Cation Formation and Equilibrium Dynamics
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, can be applied to molecules like Propyl 4-oxo-4-phenylbut-2-enoate, particularly in an intramolecular fashion. masterorganicchemistry.com The presence of the phenyl group and the electrophilic character of the α,β-unsaturated ketone system allows for potential intramolecular acylation or alkylation under acidic conditions.
In a typical intramolecular Friedel-Crafts acylation, a strong Lewis acid, such as aluminum chloride (AlCl₃), would be required. byjus.com The reaction would be initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester or ketone, although the ketone is generally more basic and reactive in this context. However, for an intramolecular reaction leading to a cyclic product, the molecule must adopt a conformation that allows the aromatic ring to act as a nucleophile and attack an electrophilic center within the same molecule.
The mechanism for an intramolecular Friedel-Crafts reaction of a related scaffold, such as a derivative of 4-phenylbutanoic acid, proceeds through the formation of an acylium ion. This highly electrophilic species is then attacked by the phenyl ring, leading to a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the ring and yields the final cyclized product. masterorganicchemistry.com
The equilibrium dynamics of such reactions are crucial. While the formation of five- and six-membered rings is generally favored, the stability of the resulting carbocationic intermediate plays a significant role. masterorganicchemistry.com In the case of this compound, the conjugated system adds complexity to these dynamics.
| Step | Description | Key Intermediates |
| 1 | Coordination of Lewis acid to the carbonyl oxygen | Lewis acid-carbonyl complex |
| 2 | Formation of an acylium ion or a polarized complex | Acylium ion |
| 3 | Intramolecular electrophilic aromatic substitution | Spirocyclic carbocation (Wheland intermediate) |
| 4 | Deprotonation | Cyclized product |
Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Oxidative Addition, Insertion, β-Hydride Elimination)
Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. Reactions such as the Heck coupling, which involves the palladium-catalyzed reaction of an aryl halide with an alkene, provide a basis for understanding how this scaffold might behave in the presence of transition metals. researchgate.netchemrxiv.org
A plausible catalytic cycle for a Heck-type reaction involving an analogue like ethyl acrylate (B77674) and iodobenzene (B50100) is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The alkene, in this case, the double bond of the butenoate moiety, then coordinates to the palladium center. This is followed by migratory insertion of the alkene into the palladium-aryl bond. The final steps involve β-hydride elimination to release the arylated alkene product and reductive elimination to regenerate the palladium(0) catalyst. researchgate.net
The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the ligands on the metal center and the specific reaction conditions.
| Step | Description | Catalyst State |
| Oxidative Addition | Aryl halide adds to the metal center | Pd(0) → Pd(II) |
| Alkene Coordination | The α,β-unsaturated system coordinates to the metal | Pd(II) |
| Migratory Insertion | The alkene inserts into the Pd-Aryl bond | Pd(II) |
| β-Hydride Elimination | A β-hydrogen is transferred to the metal, releasing the product | Pd(II) |
| Reductive Elimination | The metal center is reduced, regenerating the catalyst | Pd(II) → Pd(0) |
Intramolecular Cyclization Pathways and Stereochemical Implications
The structure of this compound is amenable to various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. One such possibility is a Nazarov-type cyclization, which typically involves the acid-catalyzed electrocyclization of a divinyl ketone. wikipedia.orgyoutube.com While the propyl ester itself is not a divinyl ketone, under certain conditions, related structures could undergo transformations that generate a species capable of such cyclization.
The mechanism of the Nazarov cyclization involves the generation of a pentadienyl cation upon activation by a Lewis or protic acid. wikipedia.org This is followed by a 4π-electrocyclic ring closure in a conrotatory fashion to form a cyclopentenyl cation. Subsequent elimination of a proton yields the cyclopentenone product. The stereochemistry of the final product is determined by the stereochemistry of the starting material and the conrotatory nature of the ring closure. youtube.com
In a related context, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which share a similar carbon skeleton, proceeds via nucleophilic intramolecular cyclization. This highlights another potential pathway for the formation of cyclic structures from butenoate scaffolds. nih.gov
| Cyclization Type | Key Intermediate | Stereochemical Control |
| Nazarov Cyclization | Pentadienyl cation | Conrotatory electrocyclization |
| Nucleophilic Cyclization | Enolate or enamine | Attack on an electrophilic center |
Elucidation of Tandem Reaction Mechanisms
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient strategy for building molecular complexity. A molecule like this compound, with its multiple reactive sites, is an excellent candidate for such processes. For instance, a tandem sequence could involve a Michael addition followed by an intramolecular aldol (B89426) condensation or Claisen condensation.
A plausible tandem reaction could be initiated by the Michael addition of a nucleophile to the β-position of the butenoate. This would generate an enolate, which could then participate in an intramolecular reaction. For example, if a suitable nucleophile is tethered to the propyl group, a subsequent intramolecular cyclization could occur.
The elucidation of such tandem mechanisms often requires a combination of experimental studies, including the isolation and characterization of intermediates, and computational modeling to map the reaction energy profile.
| Reaction Sequence | Initial Reaction | Subsequent Reaction |
| Michael-Aldol | Michael Addition | Intramolecular Aldol Condensation |
| Michael-Claisen | Michael Addition | Intramolecular Claisen Condensation |
Enolate and Vinylogous Enolate Reactivity in Synthetic Pathways
The carbonyl groups in this compound allow for the formation of enolates, which are powerful nucleophiles in organic synthesis. Deprotonation at the α-carbon (C-2) would lead to a standard enolate, while deprotonation at the γ-carbon (C-4) of a related β,γ-unsaturated isomer would generate a vinylogous enolate. wikipedia.org
The reactivity of these enolates is central to reactions like the Michael addition. In a typical Michael reaction, a soft nucleophile, such as an enolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org For this compound, it can act as a Michael acceptor. The addition of a nucleophile to the C-3 position would generate an enolate at C-2.
The principle of vinylogy suggests that the electronic effects of the carbonyl group can be transmitted through the conjugated π-system, allowing for reactivity at the γ-position in certain contexts. The regioselectivity of enolate reactions (α vs. γ attack) can often be controlled by the choice of base, solvent, and reaction temperature.
| Enolate Type | Site of Deprotonation | Common Reactions |
| Enolate | α-carbon (C-2) | Alkylation, Aldol, Claisen |
| Vinylogous Enolate | γ-carbon of an isomerized substrate | Michael Addition, Annulation |
Mechanistic Understanding of Isomerization Reactions of Related Allylic Systems
The double bond in this compound can undergo isomerization under various conditions, such as acid or base catalysis, or through photochemical means. nih.gov The isomerization of the trans-double bond to a cis-isomer, or the migration of the double bond to a different position within the molecule, can have significant implications for its reactivity and stereochemistry.
Base-catalyzed isomerization can proceed through the formation of an enolate intermediate. Deprotonation at the α-carbon, followed by reprotonation, can lead to the scrambling of stereochemistry at that center or the migration of the double bond. researchgate.net
Photochemical isomerization can occur upon irradiation, leading to a cis-trans equilibrium. Studies on related 4-oxo-but-2-enoate esters have shown that the triplet excited state is involved in this process. nih.gov The mechanism involves the formation of a triplet biradical intermediate, which can then decay to either the cis or trans isomer. The lifetime of this biradical and the efficiency of intersystem crossing are key factors in determining the outcome of the photoreaction.
| Isomerization Type | Catalyst/Condition | Key Intermediate |
| Base-Catalyzed | Strong or weak base | Enolate |
| Acid-Catalyzed | Protic or Lewis acid | Carbocation |
| Photochemical | UV light | Triplet excited state, Biradical |
Advanced Spectroscopic and Structural Elucidation of Propyl 4 Oxo 4 Phenylbut 2 Enoate and Derivatives
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.
For derivatives of 4-oxo-4-phenylbut-2-enoic acid, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular geometry. For instance, the crystal structure of N′-[(2Z)-4-Oxo-4-phenylbut-2-en-2-yl]pyridine-4-carbohydrazide, a related derivative, was determined to be monoclinic. nih.gov The analysis revealed significant twists within the molecule, such as the dihedral angle of 29.26 (4)° between the benzene (B151609) ring and the adjacent but-2-enal group. nih.gov Such detailed structural information is vital for understanding the steric and electronic properties of these molecules and how they pack in the solid state. nih.gov
In the crystal, molecules are often organized into larger supramolecular assemblies through hydrogen bonding. In the case of the aforementioned carbohydrazide (B1668358) derivative, N—H···O hydrogen bonds lead to the formation of helical chains along the b-axis of the crystal lattice. nih.gov The study of these non-covalent interactions is critical for predicting and controlling the solid-state properties of materials. However, obtaining crystals of sufficient quality for X-ray diffraction can be challenging, as has been noted for the alkali enolates of similar compounds like phenylbutazone, which tend to form disordered crystals. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight (Mr) | 281.31 |
| Crystal System | Monoclinic |
| a (Å) | 15.7640 (4) |
| b (Å) | 6.5194 (1) |
| c (Å) | 13.3093 (3) |
| β (°) | 93.579 (2) |
| Volume (V) (ų) | 1365.15 (5) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 100 |
Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared, Surface-Enhanced Raman Spectroscopy) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes.
For compounds structurally related to propyl 4-oxo-4-phenylbut-2-enoate, such as chalcones, FTIR and FT-Raman spectroscopy have been extensively used for structural characterization. researchgate.netresearchgate.net In the FTIR spectra of chalcone (B49325) derivatives, characteristic absorption bands are observed for the carbonyl (C=O) stretching, typically in the range of 1708-1712 cm⁻¹, and the alkene (C=C) stretching, which appears around 1612-1622 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally seen at 3120-3080 cm⁻¹ (asymmetric) and 3060-3040 cm⁻¹ (symmetric), while the C-H stretching of the vinyl group is observed at 3030-3010 cm⁻¹. fabad.org.tr
Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement in Raman signal intensity for molecules adsorbed on or near nanostructured metal surfaces, making it an ultrasensitive analytical technique. wikipedia.orgrsc.org SERS can provide detailed information about the orientation and chemical bonding of molecules on a surface. u-szeged.hu For instance, the adsorption geometry of phenylpyruvates, which share structural similarities with the target compound, has been studied using SERS with a silver sol. u-szeged.hu The appearance of a strong, broad band around 230 cm⁻¹ in the SERS spectrum can be attributed to the Ag-O stretching vibration, indicating a specific interaction between the molecule and the silver surface. u-szeged.hu
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Asymmetric Stretch | 3120-3080 |
| Aromatic C-H | Symmetric Stretch | 3060-3040 |
| Vinyl C-H | Stretch | 3030-3010 |
| Carbonyl (C=O) | Stretch | 1708-1712 |
| Alkene (C=C) | Stretch | 1612-1622 |
Electronic Absorption Spectroscopy (UV-Vis) for Characterization of Conjugated Systems and Tautomeric Forms
Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for characterizing compounds with conjugated π-systems, such as this compound, as the electronic transitions in these systems fall within the UV-Vis range.
The UV-Vis spectra of chalcones and related α,β-unsaturated ketones typically show strong absorption bands corresponding to π→π* and n→π* electronic transitions. fabad.org.tr The absorption maxima are influenced by the extent of conjugation and the presence of various substituents on the aromatic rings. For example, the maximum absorption for some chalcones occurs in the UV range between 214 and 456 nm and can be attributed to excitations in the aromatic ring and the C=O group. fabad.org.tr
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different tautomers (e.g., keto and enol forms) will have distinct absorption spectra. nih.gov The keto-enol tautomerism in β-dicarbonyl compounds, a class to which the target molecule is related, can be influenced by solvent polarity, and these changes can be monitored by observing shifts in the UV-Vis absorption bands. asu.edu The ability to tilt the keto-enol equilibrium using light has also been demonstrated for α,β-unsaturated esters, highlighting the role of electronic excitation in tautomerization processes. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Analysis and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques, including ¹H and ¹³C NMR, provide detailed information about the chemical environment of individual atoms and the connectivity within a molecule.
For derivatives of 4-oxo-4-phenylbut-2-enoic acid, ¹H and ¹³C NMR spectra are used to confirm the proposed structures. orientjchem.orgrsc.org In the ¹³C NMR spectra of chalcones, the carbonyl carbon typically resonates between δ 186.6 and 196.8 ppm. fabad.org.tr The α- and β-carbons of the enone system give characteristic signals at approximately δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr The enol tautomer of a chalcone would show a C-α resonance at a significantly different chemical shift, around δ 90 to 92 ppm. fabad.org.tr
NMR is particularly powerful for studying the keto-enol tautomerism of β-dicarbonyl compounds in solution. cdnsciencepub.comresearchgate.net Because the tautomeric equilibrium is often slow on the NMR timescale, separate signals for the keto and enol forms can be observed. asu.edu The relative integration of these signals allows for the determination of the equilibrium constant (KT). cdnsciencepub.com The position of this equilibrium is sensitive to solvent effects; for instance, the equilibrium often shifts toward the keto form in more polar solvents. asu.edu The chemical shifts of the protons involved, especially the enolic proton which can form an intramolecular hydrogen bond, are also highly dependent on the solvent. cdnsciencepub.comcdnsciencepub.com The study of these solvent effects provides valuable insights into the thermodynamics of the tautomerization process. asu.edu
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 186.6 - 196.8 |
| β-Carbon (C=C) | 136.9 - 145.4 |
| α-Carbon (C=C) | 116.1 - 128.1 |
| Enol C-α | ~90 - 92 |
Computational and Theoretical Studies on Propyl 4 Oxo 4 Phenylbut 2 Enoate Reactivity and Structure
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Vibrational Frequencies
Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular and electronic properties of organic compounds. For Propyl 4-oxo-4-phenylbut-2-enoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Furthermore, DFT provides insights into the electronic structure, detailing the distribution of electron density and identifying regions of high or low electron density. This is crucial for understanding the molecule's reactivity. The vibrational frequencies, corresponding to the various molecular motions (stretching, bending, etc.), can also be calculated. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structure.
A representative table of calculated bond lengths and angles for a related compound, as determined by DFT, is shown below to illustrate the type of data that would be generated.
| Parameter | Calculated Value (Å or °) |
| C=O (keto) bond length | 1.23 |
| C=C bond length | 1.35 |
| C-O (ester) bond length | 1.36 |
| O-C-C bond angle | 125 |
| C-C-C bond angle | 120 |
| Note: These are example values for a similar molecular structure and not actual calculated values for this compound. |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating key dihedral angles, a potential energy surface can be mapped out.
This energy landscape reveals the most stable conformers (local energy minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules. For instance, the relative orientation of the phenyl ring and the enone moiety would significantly impact its reactivity.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (e.g., HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the phenyl ring and C=C bond. |
| LUMO | -2.1 | Primarily located on the carbonyl groups and the C=C bond. |
| HOMO-LUMO Gap | 4.4 | Indicates moderate reactivity. |
| Note: These are example values for a similar molecular structure and not actual calculated values for this compound. |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis for Crystal Packing)
In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular forces. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, highlighting the types and relative importance of different interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
By generating a 3D surface around the molecule and color-coding it based on the proximity of neighboring atoms, one can gain a detailed understanding of how the molecules are held together in the crystal. This information is valuable for predicting and understanding the physical properties of the solid material.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction.
For example, the Michael addition is a common reaction for α,β-unsaturated carbonyl compounds like this compound. Computational modeling could be used to study the addition of a nucleophile to the double bond, identifying the structure of the transition state and calculating the activation energy for the reaction. This allows for a deeper understanding of the reaction mechanism at the molecular level.
Synthetic Utility and Applications of Propyl 4 Oxo 4 Phenylbut 2 Enoate As a Versatile Intermediate
Building Blocks for Heterocyclic Scaffolds
The reactivity of propyl 4-oxo-4-phenylbut-2-enoate makes it an ideal precursor for the synthesis of numerous heterocyclic scaffolds, which are core components of many biologically active molecules.
Pyrrole and Pyrrolidinone Derivatives
Pyrrole and its derivatives are of significant interest due to their presence in a wide range of pharmaceuticals. nih.gov The synthesis of 4-phenylpyrrole derivatives, for instance, has been explored for their potential as androgen receptor antagonists in the treatment of prostate cancer. nih.gov The general synthetic strategies often involve the condensation of a β-dicarbonyl compound, or a precursor like this compound, with an amine.
Similarly, 2-oxo-1-pyrrolidine derivatives have been synthesized and investigated for their potential therapeutic uses, particularly in treating neurological disorders such as epilepsy. google.com The synthesis of these compounds can be achieved through various routes, including the alkylation and cyclization of butenoic acid esters.
| Derivative | Synthetic Approach | Potential Application |
| 4-Phenylpyrrole | Condensation with amines | Androgen receptor antagonists nih.gov |
| 2-Oxo-1-pyrrolidine | Alkylation/Cyclization | Neurological disorders google.com |
Pyrazole (B372694) Derivatives
Pyrazoles are another class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of α,β-unsaturated ketones, such as this compound, with hydrazine (B178648) derivatives. nih.gov This reaction can sometimes lead to a mixture of regioisomers, and the reaction conditions can be optimized to favor the desired product. nih.govnih.gov
For example, the reaction of a chalcone (B49325) with hydrazine in the presence of a catalyst like copper triflate can yield 1,3,5-trisubstituted pyrazoles. nih.govnih.gov The use of different substituted hydrazines and reaction conditions allows for the synthesis of a diverse library of pyrazole derivatives with varied biological activities. mdpi.comnih.gov
Dihydropyran Derivatives
Dihydropyran rings are important structural motifs found in many natural products and synthetic compounds with interesting biological properties. The synthesis of 1,4-dihydropyran derivatives can be accomplished through a multi-component reaction involving an aromatic aldehyde, a malononitrile, and an active methylene (B1212753) compound like ethyl acetoacetate, often catalyzed by a reusable catalyst. nih.gov While not a direct application of this compound, the underlying principles of Michael addition and cyclization are relevant to its potential transformations.
Oxazolidinone Derivatives
Oxazolidinones are a significant class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity. researchgate.net The synthesis of oxazolidin-2-ones can be achieved through various methods, including the reaction of propargylic amines with carbon dioxide or the cyclization of N-Boc-protected alkynylamines. organic-chemistry.org A preparation method for (S)-4-phenyl-2-oxazolidinone involves the reduction of N-Boc-L-phenylglycine followed by a ring-closing reaction. google.com
| Derivative | Synthetic Method | Key Features |
| (S)-4-phenyl-2-oxazolidinone | Reduction of N-Boc-L-phenylglycine and cyclization google.com | Avoids cytotoxic reagents, potential for industrial scale-up google.com |
| Substituted Oxazolidin-2-ones | Reaction of propargylic amines with CO2 organic-chemistry.org | Mild reaction conditions, excellent yields organic-chemistry.org |
Oxo-Piperidine and Oxo-Pyrrolidine Synthesis
Oxo-piperidine and oxo-pyrrolidine cores are prevalent in a variety of alkaloids and other biologically active molecules. The synthesis of piperidin-2,4-diones has been achieved from β-keto esters via a Dieckmann cyclization. ucl.ac.uk An asymmetric approach to these structures has also been developed. ucl.ac.uk Similarly, the synthesis of 5-substituted pyrrolidin-3-ones has been explored. ucl.ac.uk
The structure of ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate has been elucidated, revealing a distorted chair conformation of the piperidone ring. researchgate.net
Fused Bicyclic Amides via Aza-Robinson Annulations
A significant application of vinyl ketones, a class to which this compound belongs, is in the aza-Robinson annulation for the synthesis of fused bicyclic amides. nih.govacs.orgresearchgate.net This strategy involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.govacs.org This powerful reaction allows for the rapid construction of complex core structures found in various izidine alkaloids. nih.govacs.org The reaction of succinimide (B58015) with 4-phenylbut-3-en-2-one, a close analog of the title compound, has been studied in this context. acs.org
| Reaction | Reactants | Product | Significance |
| Aza-Robinson Annulation | Cyclic Imide + Vinyl Ketone | Fused Bicyclic Amide | Access to complex alkaloid core structures nih.govacs.orgresearchgate.net |
Oxazole (B20620) and Isoxazole (B147169) Derivative Synthesis
The 1,3-dicarbonyl-like functionality within this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic rings such as oxazoles and isoxazoles.
Oxazole Synthesis: The synthesis of oxazole derivatives from α,β-unsaturated carbonyl compounds like this compound can be achieved through various methods. One common approach involves the formation of a 2-acylaziridine intermediate. The oxidative addition of an aminating agent, such as N-aminophthalimide, to the α,β-unsaturated system, followed by thermolysis of the resulting aziridine, leads to the formation of 2,5-disubstituted oxazoles. researchgate.net
Isoxazole Synthesis: The formation of isoxazoles from 1,3-dicarbonyl compounds is a well-established synthetic route. youtube.comresearchgate.net this compound, as a β-keto ester, can react with hydroxylamine (B1172632) (NH₂OH). The initial reaction typically involves the formation of an oxime at the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. researchgate.net The regioselectivity of the cyclization can be influenced by the reaction conditions.
| Precursor | Reagent | Heterocycle | Key Transformation |
| This compound | N-Aminophthalimide, then heat | Oxazole | Formation of 2-acylaziridine followed by thermolysis |
| This compound | Hydroxylamine | Isoxazole | Condensation and intramolecular cyclization |
Precursors for Amino Acid and Amine Synthesis
The electrophilic nature of the double bond and the presence of a carbonyl group in this compound make it an excellent starting material for the synthesis of various amino acids and amines.
Synthesis of γ-Cyclobutane Amino Acids
The synthesis of γ-cyclobutane amino acids from α,β-unsaturated esters like this compound can be accomplished through a multi-step sequence. A key step in this process is the construction of the cyclobutane (B1203170) ring, which is often achieved via a [2+2] photocycloaddition reaction. harvard.edunih.govacs.org Irradiation of the α,β-unsaturated ester in the presence of an appropriate alkene leads to the formation of a cyclobutane ring. Subsequent functional group manipulations of the resulting cyclobutane derivative, such as hydrolysis of the ester, introduction of an amino group, and separation of stereoisomers, can afford the desired γ-cyclobutane amino acid. researchgate.net
Asymmetric Synthesis of Nonproteinogenic Amino Acids
This compound is a valuable substrate for the asymmetric synthesis of nonproteinogenic amino acids. wiley.comnih.gov A common strategy involves the conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system. The use of a chiral auxiliary or a chiral catalyst can induce stereoselectivity, leading to the formation of an enantioenriched β-amino ester. Subsequent modification of the ketone functionality and deprotection of the amino and carboxyl groups can yield a variety of nonproteinogenic amino acids.
Preparation of α,β-Unsaturated Amines
The preparation of α,β-unsaturated amines from this compound can be envisioned through a two-step process. First, the reaction of the starting material with a primary or secondary amine can lead to the formation of an enamine or an imine. acs.orgresearchgate.networktribe.com Subsequent reduction of the imine functionality, for instance, through catalytic hydrogenation or with a chemical reducing agent, would yield the desired α,β-unsaturated amine. organic-chemistry.org The choice of amine and reaction conditions is crucial to control the outcome between 1,2- and 1,4-addition. acs.org
Stereospecific Synthesis of Functionalized Aliphatic Amines
The stereospecific synthesis of functionalized aliphatic amines can be achieved through the asymmetric conjugate addition of nitrogen nucleophiles to this compound. researchgate.net This Michael addition, when carried out in the presence of a chiral catalyst or with a chiral nitrogen source, can proceed with high diastereoselectivity and enantioselectivity. The resulting β-amino ester can then be further functionalized. For example, reduction of the ketone and ester functionalities would lead to a saturated, functionalized aliphatic amine with defined stereochemistry.
| Starting Material | Synthetic Target | Key Reaction(s) |
| This compound | γ-Cyclobutane Amino Acids | [2+2] Photocycloaddition, Functional group manipulation |
| This compound | Nonproteinogenic Amino Acids | Asymmetric Conjugate Addition |
| This compound | α,β-Unsaturated Amines | Imine/Enamine formation, Reduction |
| This compound | Functionalized Aliphatic Amines | Asymmetric Conjugate Addition, Reduction |
Role in Complex Molecule and Intermediate Synthesis
Beyond the synthesis of the aforementioned compound classes, this compound serves as a building block for more complex molecular architectures. Its reactivity allows for its incorporation into a variety of synthetic schemes aimed at producing intricate and medicinally relevant scaffolds. For instance, related β-keto vinyl ethers have been shown to undergo cyclocondensation reactions with hydrazines to afford pyrazole derivatives. researchgate.net This suggests that this compound could be similarly employed in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, highlighting its significance as a versatile intermediate in organic synthesis.
Intermediates for Pharmaceutical and Bioactive Molecule Synthesis
The scaffold of this compound is a valuable building block for the synthesis of various pharmaceutical and bioactive compounds. While direct examples involving the propyl ester are not extensively documented in publicly available research, the reactivity of the analogous ethyl ester and the parent 4-oxo-4-phenylbut-2-enoic acid serves as a strong indicator of its synthetic potential. The presence of the α,β-unsaturated carbonyl system allows for a variety of addition reactions, which are fundamental in constructing more complex molecular architectures.
For instance, the Michael addition of primary or secondary amines to the β-position of the butenoate chain is a common strategy to introduce nitrogen-containing functionalities, a key feature in many drug molecules. This reaction leads to the formation of 4-oxo-4-phenyl-3-aminobutanoate derivatives, which can be further cyclized or modified.
Table 1: Representative Reactions for the Synthesis of Pharmaceutical Intermediates
| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Therapeutic Area |
| This compound | Aniline (B41778) | Propyl 3-(phenylamino)-4-oxo-4-phenylbutanoate | Michael Addition | Anticonvulsant, Anti-inflammatory |
| This compound | Thiourea | Propyl 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Condensation/Cyclization | Antiviral, Antibacterial |
| This compound | Hydrazine | 5-phenyl-2,3-dihydropyridazin-3-one | Condensation/Cyclization | Cardiotonic |
Precursors to Natural Product Analogues and Alkaloids
The structural motifs present in this compound make it an attractive starting material for the synthesis of analogues of natural products and various alkaloid skeletons. The ability to introduce stereocenters through asymmetric reactions on this prochiral substrate is a particularly valuable aspect.
One of the key applications in this area is in the construction of piperidine (B6355638) and other nitrogen-containing heterocyclic rings, which are core structures in a vast number of alkaloids. The conjugate addition of a nitrogen nucleophile, followed by reductive amination or other cyclization strategies, can lead to the formation of substituted piperidines.
Furthermore, the phenyl group and the ketone functionality can be modified to match the substitution patterns found in various natural products. For example, the ketone can be reduced to a hydroxyl group, which can then be used to direct further reactions or to mimic the stereochemistry of a natural product.
Intermediates in Fluoroquinolone Antibiotic Synthesis (related analogues)
While this compound is not a direct intermediate in the synthesis of traditional fluoroquinolone antibiotics like ciprofloxacin (B1669076) or norfloxacin, its structural elements can be utilized in the synthesis of related quinolone analogues. researchgate.netnih.gov The core of the quinolone antibiotics is a 4-oxo-1,4-dihydropyridine-3-carboxylic acid ring system.
A plausible synthetic route could involve the reaction of this compound with an appropriately substituted aniline. This would be followed by a cyclization reaction, typically a Gould-Jacobs reaction or a variation thereof, to form the quinolone ring. The phenyl group from the starting material would be at the 2-position of the resulting quinolone. While this substitution pattern is not typical for mainstream fluoroquinolones, the exploration of novel analogues is an active area of research to combat antibiotic resistance. nih.gov
Table 2: Plausible Synthesis of a Quinolone Analogue
Exploiting Vinylogous Reactivity in Organic Synthesis
The principle of vinylogy describes the transmission of electronic effects through a conjugated system. In the case of this compound, the presence of the conjugated double bond between the ketone and the ester allows for what is known as vinylogous reactivity. This means that the γ-carbon (the carbon of the phenyl-attached carbonyl group) can exhibit reactivity analogous to the α-carbon of a simple ketone.
This vinylogous reactivity can be exploited in various synthetic transformations. For instance, in the presence of a strong base, a proton can be removed from the γ-position to form a vinylogous enolate. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aldehydes, at the α-position of the original molecule, leading to the formation of new carbon-carbon bonds.
This type of reactivity significantly expands the synthetic utility of this compound beyond the more conventional reactions at the α,β-unsaturated ester moiety. It allows for the introduction of substituents at what would otherwise be a less reactive position, providing a powerful tool for the construction of complex molecules.
Asymmetric Synthesis and Stereocontrol in Propyl 4 Oxo 4 Phenylbut 2 Enoate Chemistry
Enantioselective Catalytic Approaches
Enantioselective catalysis aims to generate a single enantiomer of a chiral product from a prochiral substrate through the action of a chiral catalyst. For molecules like Propyl 4-oxo-4-phenylbut-2-enoate, the electrophilic double bond and the ketone functionality present key opportunities for the introduction of chirality.
Chiral Transition Metal-Ligand Complexes (e.g., Nickel-Oxazoline Catalysis)
Chiral transition metal complexes are powerful tools for a wide range of asymmetric transformations. The combination of a transition metal, which acts as the catalytic center, with a chiral ligand allows for the creation of a chiral environment that can effectively discriminate between enantiotopic faces or groups of the substrate.
In the context of chalcone-type structures similar to this compound, nickel complexes bearing chiral bis(oxazoline) (BOX) ligands have emerged as effective catalysts for asymmetric conjugate addition reactions. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors is a fundamental carbon-carbon bond-forming reaction. Research has demonstrated the utility of Ni(II)-bis(oxazoline) complexes in catalyzing the addition of various nucleophiles to cyclic and acyclic enones. While direct studies on this compound are not extensively documented in readily available literature, the principles from closely related systems are highly applicable. For example, nickel/bis(oxazoline) catalyzed Negishi arylations of racemic secondary benzylic electrophiles have been shown to produce enantioenriched 1,1-diarylalkanes with high efficiency. researchgate.netkoreascience.kr This highlights the potential of such catalytic systems to control stereochemistry at a carbon center, a principle that could be extended to the conjugate addition to the enoate system of the target molecule.
The general mechanism involves the coordination of the α,β-unsaturated enoate to the chiral nickel catalyst, which activates the substrate towards nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product.
Table 1: Representative Enantioselective Michael Additions Catalyzed by Chiral Metal Complexes
| Catalyst System | Michael Acceptor | Nucleophile | Enantiomeric Excess (ee) | Reference |
| Ni(II)-Bis(oxazoline) | Cyclic Enones | Organozinc reagents | Up to 98% | General literature on Ni-BOX catalysis |
| Cadmium-N-oxide | Enones | Thiols | Up to 78% | nih.gov |
| Zinc-Bis(oxazoline) | Nitroalkenes | Nitroalkanes | Up to 95% | nih.gov |
This table presents data from related systems to illustrate the potential of the methodology.
Organocatalysis in Stereoselective Transformations (e.g., NHC-Catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can activate substrates in various ways, leading to a diverse range of stereoselective transformations.
For α,β-unsaturated systems like this compound, NHCs can generate homoenolate equivalents, enolates, and acyl azolium intermediates, which can then participate in a variety of enantioselective reactions. While specific studies on the propyl ester are scarce, research on related ethyl and methyl benzoylacrylates provides significant insights. Organocatalytic asymmetric Michael additions of aldehydes to nitroalkenes have been achieved with high stereoselectivity using chiral primary amine catalysts. mdpi.comnih.gov Furthermore, cinchona alkaloid derivatives have been successfully employed as catalysts in the asymmetric aza-Michael addition of anilines to chalcones, demonstrating the broad utility of organocatalysis in this area. nih.govbeilstein-journals.org
A key reaction enabled by NHC catalysis is the formal [4+2] annulation of α,β-unsaturated aldehydes with various partners. This strategy allows for the construction of complex heterocyclic scaffolds with high enantiopurity. nih.gov The proposed mechanism involves the formation of a chiral homoenolate intermediate from the α,β-unsaturated aldehyde and the NHC, which then reacts with an electrophile. The stereochemistry of the final product is dictated by the chiral environment of the NHC catalyst.
Table 2: Examples of Organocatalytic Asymmetric Reactions on α,β-Unsaturated Systems
| Organocatalyst | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Chiral Primary Amine | Aldehyde + Nitroalkene | Michael Addition | 97-99% | mdpi.com |
| Cinchona Alkaloid Derivative | Chalcone (B49325) + Aniline (B41778) | aza-Michael Addition | High | nih.govbeilstein-journals.org |
| N-Heterocyclic Carbene | α,β-Unsaturated Aldehyde | [4+2] Annulation | High | nih.gov |
This table presents data from related systems to illustrate the potential of the methodology.
Diastereoselective Control in Reaction Pathways
When a molecule already contains one or more stereocenters, the formation of a new stereocenter can lead to diastereomers. Diastereoselective control refers to the preferential formation of one diastereomer over another. In the context of this compound chemistry, this is relevant in reactions of chiral derivatives or in reactions that create multiple stereocenters simultaneously.
A notable example is the diastereoselective reduction of the ketone functionality in derivatives of 4-oxo-4-phenylbut-2-enoate. For instance, the microbial reduction of ethyl 2-oxo-4-phenylbutanoate has been shown to produce the corresponding (S)-(+)-2-hydroxy-4-phenylbutanoate with high diastereomeric excess. researchgate.netresearchgate.net This selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds and reduces one enantiomer of the substrate, or orients the substrate in a way that leads to a specific diastereomer of the product.
Furthermore, cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can proceed with high diastereoselectivity to form highly substituted cyclohexanones. beilstein-journals.org The stereochemical outcome of these complex transformations is often governed by the formation of the most thermodynamically stable intermediates and transition states, where steric and electronic factors play a crucial role in directing the approach of the reacting species. beilstein-journals.org
Kinetic Resolution Strategies for Enantioenrichment
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
A powerful application of this strategy is seen in the enzymatic kinetic resolution of racemic alcohols derived from 4-oxo-4-phenylbut-2-enoate analogs. For example, the lipase-catalyzed kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate has been extensively studied. researchgate.netresearchgate.netconsensus.app Lipases, such as Lipase AK and Lipase PS, can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. researchgate.netresearchgate.net The enantiomeric excess of ethyl (R)-2-hydroxy-4-phenylbutyrate has been reported to reach up to 99% under optimal conditions. researchgate.netconsensus.app
Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. Chemoenzymatic DKR protocols, combining an enzyme for the resolution step and a metal catalyst for the racemization, have been developed and could be applicable to this system. nih.gov
Table 3: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-hydroxy-4-phenylbutyrate
| Lipase | Reaction Type | Product Enantiomeric Excess (ee) | Reference |
| Lipase AK | Esterification | up to 99% for (R)-ester | researchgate.netconsensus.app |
| Lipase PS | Hydrolysis | High for remaining (R)-ester | researchgate.net |
| Thermomyces lanuginosus lipase | Hydrolysis | >99% for (R)-ester | researchgate.net |
Stereospecific Transformations of Allylic and Enol Derivatives
Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. This is a powerful strategy for transferring existing chirality within a molecule. For this compound, its allylic and enol derivatives are key intermediates for such transformations.
The enolates or silyl (B83357) enol ethers derived from 4-oxo-4-phenylbut-2-enoates are versatile nucleophiles. The stereochemistry of the enolate (E or Z) can influence the diastereoselectivity of subsequent reactions, such as aldol (B89426) additions and alkylations. While specific examples for the propyl ester are limited, the principles are well-established. The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base and reaction conditions, allowing for access to different diastereomeric products. youtube.com
Recent advancements have shown that biocatalytic methods can achieve stereoconvergent alkylation of isomeric silyl enol ethers, where a mixture of (Z/E)-isomers is converted into a single stereopure product. nsf.gov This approach, utilizing engineered enzymes like P450 variants, offers a mild and efficient alternative to traditional methods that rely on stoichiometric chiral auxiliaries. nsf.gov Additionally, photoredox-catalyzed alkylation of silyl enol ethers provides a modern method for forming new carbon-carbon bonds under mild conditions. organic-chemistry.org
Furthermore, the allylic position of derivatives of this compound can be functionalized in a stereospecific manner. For example, iridium-catalyzed allylic amination of related allylic carbonates proceeds with high regio- and stereoselectivity. rsc.org The stereochemical outcome of such reactions is often determined by the mechanism of the catalyst, which can involve either an inner-sphere or outer-sphere nucleophilic attack on the π-allyl-metal complex.
Future Directions and Emerging Research Avenues in Propyl 4 Oxo 4 Phenylbut 2 Enoate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of Propyl 4-oxo-4-phenylbut-2-enoate, typically achieved through Claisen-Schmidt condensation, is a focal point for optimization. Future research is intensely focused on discovering and implementing novel catalytic systems that offer higher yields, reduced reaction times, and, crucially, greater selectivity.
Current research in related enoate syntheses is exploring the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized solid supports. These catalysts offer significant advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more cost-effective and environmentally friendly processes. For instance, the development of solid acid or base catalysts could replace traditional homogeneous catalysts, minimizing corrosive waste streams.
Furthermore, the frontier of asymmetric catalysis presents a significant opportunity. The development of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound derivatives. This is particularly important as different enantiomers can exhibit distinct biological activities. Research into organocatalysis, using small organic molecules as catalysts, is also a promising avenue for achieving high enantioselectivity under mild reaction conditions.
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
| Heterogeneous Catalysts (e.g., MOFs, Zeolites) | Reusability, simplified product purification, reduced waste. | Designing stable and highly active solid catalysts. |
| Nanocatalysts | High surface-area-to-volume ratio, potentially higher reactivity. | Controlling particle size and distribution for optimal performance. |
| Organocatalysts | Metal-free, lower toxicity, high stereoselectivity. | Development of novel chiral amines or phosphoric acids. |
| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally benign. | Screening for enzymes that can catalyze the specific condensation. |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies across the chemical industry. For this compound, this translates into developing synthetic routes that minimize environmental impact. A primary goal is the replacement of volatile and hazardous organic solvents with greener alternatives.
Future research will likely investigate the use of water, supercritical fluids (like CO2), or bio-based solvents for the synthesis. Solvent-free reaction conditions, or mechanochemistry, where mechanical force is used to induce reaction, are also being explored as powerful green alternatives that can lead to higher yields and reduced waste.
Energy efficiency is another cornerstone of green synthesis. The application of alternative energy sources such as microwave irradiation or ultrasonication can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter time frames compared to conventional heating methods.
Advanced Mechanistic Elucidation Techniques and In Situ Monitoring
A deeper understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. Future research will increasingly rely on advanced analytical techniques to unravel the intricate steps of the catalytic cycle and identify reaction intermediates.
High-resolution spectroscopic methods, such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, will allow for real-time monitoring of reactant consumption and product formation. This provides invaluable data for kinetic modeling and process optimization. Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a crucial role in modeling reaction pathways, predicting transition states, and explaining the observed selectivity of different catalytic systems.
Expanding the Scope of Derivatization and Versatile Synthetic Applications
This compound is a valuable building block in organic synthesis due to its multiple reactive sites. The α,β-unsaturated ketone moiety is susceptible to a variety of transformations, including Michael additions, cycloadditions, and reductions.
Emerging research will focus on systematically exploring these derivatization pathways to create a diverse library of new compounds. For example, its use as a Michael acceptor allows for the introduction of a wide range of nucleophiles, leading to more complex molecular architectures. These new derivatives could then be screened for a variety of applications. The development of one-pot or tandem reactions starting from this compound will be a key strategy for improving synthetic efficiency.
| Reaction Type | Potential Outcome | Synthetic Value |
| Michael Addition | C-C, C-N, C-O, or C-S bond formation at the β-position. | Access to a wide array of functionalized carbonyl compounds. |
| Diels-Alder Reaction | Formation of six-membered rings. | Construction of complex cyclic and polycyclic structures. |
| Hydrogenation | Selective reduction of the double bond or carbonyl group. | Synthesis of saturated ketones, alcohols, or alkanes. |
| Epoxidation | Formation of an epoxide across the double bond. | Creation of reactive intermediates for further functionalization. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. goflow.at This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. mdpi.com
Future efforts will aim to adapt the synthesis of this compound to a continuous flow setup. mdpi.com This would involve pumping the reactants through a heated reactor, possibly containing a packed bed of a heterogeneous catalyst. Such a system would allow for on-demand production and could be integrated with online purification and analysis, creating a fully automated process. nih.gov
Automated synthesis platforms, driven by robotics and intelligent algorithms, can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for synthesis. nih.gov Integrating flow chemistry with these automated systems will accelerate the discovery and optimization of new synthetic routes for this compound and its derivatives, significantly shortening development timelines. nih.govdiva-portal.org
Q & A
Basic Research Questions
Q. How can experimental design methodologies optimize the synthesis of Propyl 4-oxo-4-phenylbut-2-enoate?
- Methodological Answer : Utilize factorial design (e.g., 23 complete factorial) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, Box–Behnken designs can model non-linear relationships between variables, allowing optimization of yield and purity. Statistical tools like ANOVA (p < 0.05) validate the model’s significance .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Analyze the conjugated enone system (δ 6.5–7.5 ppm for aromatic protons, δ 5.5–6.5 ppm for olefinic protons).
- IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and α,β-unsaturated ketone (C=O) at ~1680 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 246.2).
Cross-reference with structurally similar compounds like (E)-4-hydroxybut-2-enoic acid derivatives for spectral benchmarking .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Use of direct methods (SHELXS/SHELXD) for phase determination.
- Validation of bond lengths (e.g., C=O at ~1.21 Å) and angles using CIF check reports. SHELXPRO can interface with macromolecular refinement tools for high-resolution data .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound be resolved?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate torsional angles and conjugation effects.
- Dynamic NMR : Investigate rotational barriers of the propyl ester group to explain discrepancies in chemical shift predictions.
- Hybrid Methods : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to reconcile activity predictions with biological results .
Q. What strategies are effective for analyzing degradation products or impurities in this compound?
- Methodological Answer :
- Stability Studies : Use accelerated degradation (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolysis products (e.g., 4-oxo-4-phenylbut-2-enoic acid).
- Impurity Profiling : Apply EP/USP guidelines with reference standards (e.g., 4-cyclohexylbutanoic acid analogs) for quantitative analysis.
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by GC-MS for volatile byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the phenyl ring (e.g., fluoro, nitro) or ester chain (e.g., methyl, benzyl).
- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC against S. aureus, E. coli) and anticancer potential via MTT assays (IC₅₀ in HeLa cells).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters with bioactivity .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting results in reaction yield optimization studies?
- Methodological Answer :
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., temperature × catalyst loading) using 3D contour plots.
- Robustness Testing : Apply Youden’s factorial design to assess method variability under minor parameter adjustments (e.g., ±5% solvent volume).
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate experiments .
Guidelines for Reporting
- Raw Data Management : Include processed data (e.g., NMR integrals, HPLC retention times) in the main text; archive raw datasets (e.g., .fid NMR files) in supplementary materials .
- Crystallographic Reporting : Adopt CIF format with checkCIF validation for deposition in repositories like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
